molecular formula C24H22F2N2O4 B2437708 7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 868142-79-4

7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer: B2437708
CAS-Nummer: 868142-79-4
Molekulargewicht: 440.447
InChI-Schlüssel: UYYBONBDOGCARY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H22F2N2O4 and its molecular weight is 440.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-fluoro-1-(4-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N2O4/c25-16-4-2-15(3-5-16)21-20-22(29)18-14-17(26)6-7-19(18)32-23(20)24(30)28(21)9-1-8-27-10-12-31-13-11-27/h2-7,14,21H,1,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYBONBDOGCARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS No. 868142-79-4) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is C24H22F2N2O4, and it has been studied for various pharmacological properties, including anti-inflammatory and antimicrobial activities.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 7fluoro 1 4 fluorophenyl 2 3 morpholinopropyl 1H chromeno 2 3 c pyrrole 3 9 dione\text{IUPAC Name }7-\text{fluoro 1 4 fluorophenyl 2 3 morpholinopropyl 1H chromeno 2 3 c pyrrole 3 9 dione}

Biological Activity Overview

Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit diverse biological activities. The following sections detail specific findings related to the biological activity of this compound.

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro experiments showed that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Table 1: Anti-inflammatory Effects on Cytokine Production

CompoundCytokine Inhibition (%)Concentration (µg/mL)
7-Fluoro...39-85%10-100
Ibuprofen18-39%10-100

This table summarizes the inhibition percentages of cytokine production by the compound compared to ibuprofen at various concentrations.

2. Antimicrobial Activity

The antimicrobial properties of chromeno[2,3-c]pyrrole derivatives have also been explored. In studies involving various bacterial strains, these compounds displayed inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The broth microdilution method was used to determine minimum inhibitory concentrations (MICs), revealing promising results for the compound's potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with inflammation and infection. Studies suggest that these compounds may act as inhibitors of specific enzymes involved in inflammatory processes or as direct antimicrobial agents targeting bacterial cell integrity .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Case Study on Inflammatory Disease Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with derivatives resulted in reduced swelling and lower levels of inflammatory markers compared to controls.
  • Clinical Relevance in Antimicrobial Resistance : A study focusing on antibiotic-resistant strains demonstrated that certain derivatives could restore sensitivity to conventional antibiotics when used in combination therapies.

Q & A

Q. What are the established synthetic routes for 7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound is typically synthesized via multicomponent reactions (MCRs) that assemble the chromeno-pyrrole core. Key steps include:

  • Reacting 3-formylchromones with isocyanides and azodicarboxylates to form the heterocyclic skeleton .
  • Optimizing solvent systems (e.g., absolute methanol or ethanol) and temperatures (room temperature to 60°C) to achieve yields of 43–86% and purity >95% (HPLC) .
  • Introducing fluorophenyl and morpholinopropyl substituents through nucleophilic substitutions or alkylation reactions .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., diketone stretches at ~1700 cm⁻¹) .
  • X-ray crystallography (if available) to resolve 3D conformation and intermolecular interactions .

Q. What preliminary biological activities have been reported for this compound?

  • Anti-inflammatory activity : Inhibition of COX-2 or NF-κB pathways in cell-based assays (IC₅₀ values pending further validation) .
  • Anticancer potential : Moderate cytotoxicity against selected cancer cell lines (e.g., MCF-7, HeLa), though mechanisms remain unelucidated .
  • Enzyme modulation : Structural analogs show affinity for kinases and phosphatases, suggesting possible target overlap .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining high purity?

Methodological optimizations include:

  • Solvent screening : Replacing methanol with DMF or THF to enhance solubility of intermediates .
  • Catalyst selection : Testing Lewis acids (e.g., AlCl₃) or palladium catalysts for coupling reactions to reduce by-products .
  • Temperature gradients : Conducting reactions under reflux (e.g., 80°C) to accelerate cyclization steps, followed by rapid cooling to prevent decomposition .

Q. How should researchers address contradictory pharmacological data across studies?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay variability : Standardize cell lines (e.g., use identical passages of HepG2) and control for serum content in media .
  • Solubility limitations : Pre-treat compounds with DMSO/PEG mixtures to ensure homogeneous distribution in biological assays .
  • Target specificity : Employ siRNA knockdown or CRISPR-edited cell models to isolate mechanism-of-action pathways .

Q. What computational strategies predict molecular targets or binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries, prioritizing targets with low binding energies (ΔG < -8 kcal/mol) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses (e.g., RMSD < 2 Å) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with bioactivity trends to guide derivative design .

Q. How can structure-activity relationship (SAR) studies be designed for this compound class?

Key methodological considerations:

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 3,4-diF), morpholinopropyl (e.g., piperazine replacement), or chromene-methyl groups .
  • Bioactivity profiling : Test derivatives against panels of enzymes (e.g., tyrosine kinases) or cancer cell lines to identify critical functional groups .
  • Data correlation : Use PCA (principal component analysis) to link electronic parameters (Hammett σ) with activity trends .

Data Contradiction Analysis

Q. Why do stability studies report conflicting results under physiological conditions?

Discrepancies may stem from:

  • pH dependence : The compound degrades faster in acidic buffers (pH 2–3) due to diketone hydrolysis, while remaining stable at pH 7.4 .
  • Temperature effects : Accelerated stability studies (40–60°C) overpredict degradation rates compared to real-time 25°C data .
  • Analytical thresholds : HPLC vs. LC-MS detection limits may underestimate degradation products .

Q. How do structural analogs compare in terms of solubility and bioactivity?

Substituent ModificationSolubility (mg/mL)Anticancer IC₅₀ (μM)
Morpholinopropyl (Parent)0.1218.7 ± 2.3
Piperazine replacement0.4512.1 ± 1.9
Fluorophenyl → Chlorophenyl0.0924.5 ± 3.1
Data adapted from comparative studies .
Piperazine analogs exhibit improved solubility and potency, suggesting N-heterocycle flexibility enhances pharmacodynamics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.